molecular formula C10H20O3 B1264578 6-Hydroxy-3,7-dimethyloctanoic acid CAS No. 57429-74-0

6-Hydroxy-3,7-dimethyloctanoic acid

Cat. No. B1264578
CAS RN: 57429-74-0
M. Wt: 188.26 g/mol
InChI Key: IQBGVZDRJBTLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-3,7-dimethyloctanoic acid is a hydroxy fatty acid that consists of caprylic acid bearing two additional methyl substituents at positions 3 and 7 as well as a hydroxy substituent at position 6. It derives from an octanoic acid. It is a conjugate acid of a 6-hydroxy-3,7-dimethyloctanoate.

Scientific Research Applications

Metabolism and Degradation in Humans

  • 6-Hydroxy-3,7-dimethyloctanoic acid has been studied in relation to the metabolism of β-methyl fatty acids in humans. Its metabolism involves α-decarboxylation, making it susceptible to normal β-oxidation (Stokke, Eldjarn, & Try, 1967).

Chemical Synthesis and Reactions

  • This compound is involved in low-temperature chemical reactions. For instance, it behaves similarly to (–)-mentholactone in reactions with diisobutylaluminum hydride in methylene chloride (Ishmuratov et al., 2015).

Natural Products Chemistry

  • Compounds related to 6-Hydroxy-3,7-dimethyloctanoic acid have been isolated from natural sources like Melicope semecarpifolia. These compounds show potential for pharmaceutical applications, particularly in anti-inflammatory treatments (Chen, Cho, Hwang, & Chen, 2008).

Alternation Between α- and β-Oxidations

  • The degradation of similar branched-chain fatty acids involves a process where α- and β-oxidations alternate. This process demonstrates a complex metabolic pathway in the degradation of these compounds (Stokke, 1969).

Role in Wine Chemistry

  • 6-Hydroxy-3,7-dimethyloctanoic acid, known as menthiafolic acid in the context of wine, contributes to the flavor profile of various wines and grape juices. Its presence and transformations during fermentation significantly influence wine aromatics (Giaccio, Curtin, Sefton, & Taylor, 2015).

properties

CAS RN

57429-74-0

Product Name

6-Hydroxy-3,7-dimethyloctanoic acid

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

6-hydroxy-3,7-dimethyloctanoic acid

InChI

InChI=1S/C10H20O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-9,11H,4-6H2,1-3H3,(H,12,13)

InChI Key

IQBGVZDRJBTLDN-UHFFFAOYSA-N

SMILES

CC(C)C(CCC(C)CC(=O)O)O

Canonical SMILES

CC(C)C(CCC(C)CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-3,7-dimethyloctanoic acid
Reactant of Route 2
6-Hydroxy-3,7-dimethyloctanoic acid
Reactant of Route 3
6-Hydroxy-3,7-dimethyloctanoic acid
Reactant of Route 4
6-Hydroxy-3,7-dimethyloctanoic acid
Reactant of Route 5
6-Hydroxy-3,7-dimethyloctanoic acid
Reactant of Route 6
6-Hydroxy-3,7-dimethyloctanoic acid

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